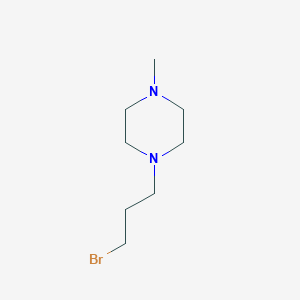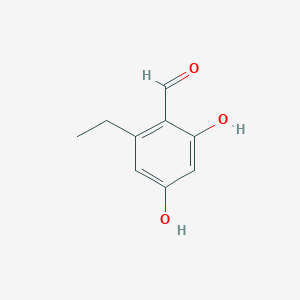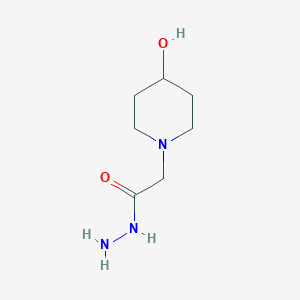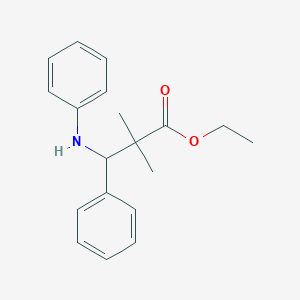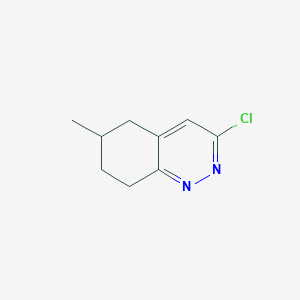![molecular formula C13H13NO5 B3133661 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-93-1](/img/structure/B3133661.png)
1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“2-(Methoxycarbonyl)phenylboronic Acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3O2C (C6H4)B (OH)2 . The CAS Number is 374538-03-1 . It’s a solid substance with a molecular weight of 179.97 .
Molecular Structure Analysis
The molecular structure of “2-(Methoxycarbonyl)phenylboronic Acid” is represented by the linear formula CH3O2C (C6H4)B (OH)2 .Physical And Chemical Properties Analysis
“2-(Methoxycarbonyl)phenylboronic Acid” is a solid substance with a molecular weight of 179.97 . It has a melting point of 102-107 °C . It’s soluble in methanol .Applications De Recherche Scientifique
Electrochemical Applications
- Electroreduction of Substituents : Research has shown the potential for electroreduction of various substituents, including methoxycarbonyl, attached to different positions on a pyridine ring. This process involves reduction at a mercury cathode in an aqueous sulfuric acid solution, indicating potential applications in electrochemical synthesis and modification of related compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Synthetic Chemistry
- STOBBE Condensation : The compound has been involved in the STOBBE condensation process, leading to the synthesis of polysubstituted phenanthrene and naphthalene derivatives. This indicates its utility in creating complex organic structures, which can be relevant in material science and pharmaceuticals (Abdel‐Wahhab, El-Rayyes, El-Fehail, & El-Newaihy, 1973).
X-ray Powder Diffraction
- Intermediate in Anticoagulant Synthesis : This compound acts as an important intermediate in the synthesis of the anticoagulant, apixaban. Its X-ray powder diffraction data have been reported, emphasizing its role in the pharmaceutical industry (Wang, Suo, Zhang, Hou, & Li, 2017).
Electrochemical Studies
- Electrochemical Study of Derivatives : The methoxycarbonyl derivative of the compound has been studied using recent electrochemical methods. This highlights its relevance in understanding the electrochemical properties of related organic compounds (Lejeune, Vandenbalck, Patriarche, & Lapière, 1981).
Chiral Auxiliaries in Synthesis
- Development of Chiral Auxiliaries : The compound has been used in the preparation of chiral auxiliaries, aiding in the synthesis of optically pure amines or β-amino acids. This is crucial in creating stereospecific pharmaceuticals (Chiaroni, Riche, Zair, Guenoun, Lázaro, & Viallefont, 1997).
Pharmaceutical Research
- Anticancer and Antimicrobial Activity : Derivatives of this compound have shown promising anticancer and antimicrobial activities, especially against multidrug-resistant strains. This underscores its potential in the development of new therapeutic agents (Kairytė, Grybaitė, Vaickelionienė, Sapijanskaitė-Banevič, Kavaliauskas, & Mickevičius, 2022).
Nootropic Agents
- Synthesis of Nootropic Agents : Compounds derived from this chemical have been tested for nootropic activity, suggesting their utility in cognitive enhancement and potential treatment of neurological disorders (Valenta, Urban, Taimr, & Polívka, 1994).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reaction suggests it plays a role in carbon–carbon bond formation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Propriétés
IUPAC Name |
1-(2-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-19-13(18)9-4-2-3-5-10(9)14-7-8(12(16)17)6-11(14)15/h2-5,8H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASNKPEYJIWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164789 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39629-93-1 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




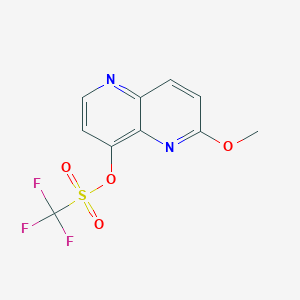
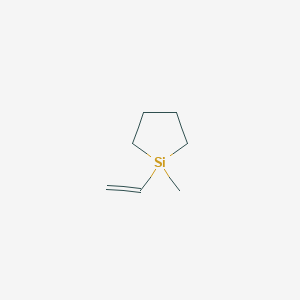


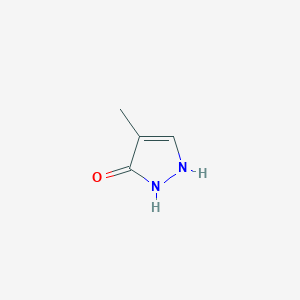
![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)
